molecular formula C21H16ClNO4S B301148 (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B301148
M. Wt: 413.9 g/mol
InChI Key: YFBIOMGGBIJLKV-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione, also known as CPT, is a synthetic compound with potential therapeutic applications. CPT belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. In cancer cells, (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit angiogenesis by suppressing the expression of VEGF and MMP-9. In diabetes research, (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity by activating the AMPK pathway and reducing oxidative stress.
Biochemical and Physiological Effects:
(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory effects. In cancer research, (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In diabetes research, (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels. In addition, (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and inhibiting NF-κB activation.

Advantages and Limitations for Lab Experiments

One advantage of using (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic applications in various fields of research. (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have anti-cancer, anti-diabetic, and anti-inflammatory effects, making it a potential candidate for the treatment of these diseases. However, one limitation of using (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential therapeutic applications in cancer, diabetes, and inflammation. Another direction is to develop more efficient and effective synthesis methods for (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione. Additionally, more studies are needed to fully understand the mechanism of action of (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione and its biochemical and physiological effects. Finally, future studies should focus on developing more soluble forms of (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione for better in vivo administration.

Synthesis Methods

(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione can be synthesized through a multistep reaction involving the condensation of 4-chlorobenzaldehyde and ethyl acetoacetate to form 4-chloro-3-ethoxy-5-phenyl-2(5H)-furanone. This intermediate is then reacted with propargyl alcohol to form 4-chloro-3-ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde. The final product, (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione, is obtained by reacting this intermediate with thiosemicarbazide in the presence of acetic acid.

Scientific Research Applications

(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various fields of research, including cancer, diabetes, and inflammation. In cancer research, (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In addition, (5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H16ClNO4S

Molecular Weight

413.9 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H16ClNO4S/c1-3-11-27-17-10-5-14(12-18(17)26-4-2)13-19-20(24)23(21(25)28-19)16-8-6-15(22)7-9-16/h1,5-10,12-13H,4,11H2,2H3/b19-13-

InChI Key

YFBIOMGGBIJLKV-UYRXBGFRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OCC#C

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OCC#C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.